2-Bromo-3-methylphenylboronic acid
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Overview
Description
2-Bromo-3-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated methylphenyl ring, making it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of (2-Bromo-3-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which are widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide .
Mode of Action
The mode of action of (2-Bromo-3-methylphenyl)boronic acid involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (2-Bromo-3-methylphenyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The reaction is stereospecific, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Result of Action
The result of the action of (2-Bromo-3-methylphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide array of diverse molecules with high enantioselectivity . For example, it can be used to catalyze the formation of amide bonds from amines and carboxylic acids .
Action Environment
The action of (2-Bromo-3-methylphenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagent is also a crucial factor, as it needs to be readily prepared and environmentally benign . Despite the range of reactions that can be carried out using organoboron compounds, their synthetic utility is tempered by their sensitivity to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylphenylboronic acid typically involves the borylation of the corresponding brominated methylbenzene. One common method is the reaction of 2-bromo-3-methylbenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution.
Scientific Research Applications
2-Bromo-3-methylphenylboronic acid has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
- 2-Bromophenylboronic acid
- 3-Bromophenylboronic acid
- 4-Bromophenylboronic acid
- 2-(Bromomethyl)phenylboronic acid
Uniqueness: 2-Bromo-3-methylphenylboronic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This structural feature provides distinct reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUIUQTUYDPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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